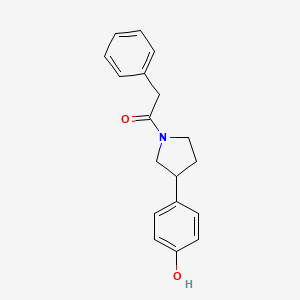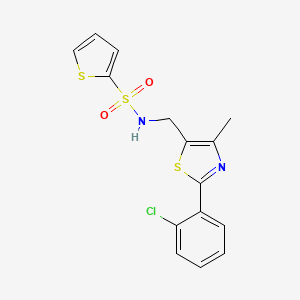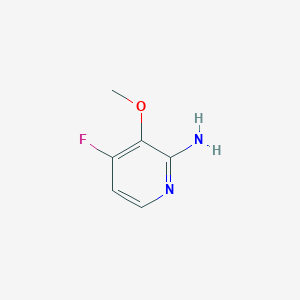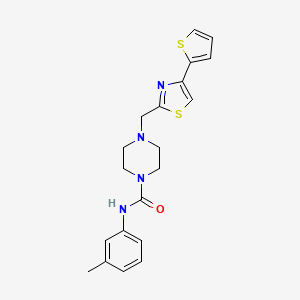
1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is a common feature in many biologically active compounds and is often used by medicinal chemists in drug discovery . This particular compound also contains phenyl groups and a ketone group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, phenyl groups, and a ketone group . The pyrrolidine ring contributes to the three-dimensional structure of the molecule due to its non-planarity, a phenomenon known as "pseudorotation" . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates .Aplicaciones Científicas De Investigación
Conducting Polymers
The synthesis of Poly[bis(pyrrol-2-yl)arylenes] , including derivatives of bis(pyrrol-2-yl) arylenes, explores the low oxidation potential of these monomers for electropolymerization, leading to stable, conducting polymers. These materials show potential for electronic applications due to their stability in the conducting form, highlighting a significant area of research for electronic and optoelectronic devices (Sotzing et al., 1996).
Luminescent Materials
Research into low-cost emitters with large Stokes' shifts focuses on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showing the potential of these compounds in creating luminescent materials. These findings are essential for developing new, efficient, and cost-effective materials for optoelectronic applications (Volpi et al., 2017).
Coordination Chemistry
The synthesis and study of Cobalt(III) complexes of 2-hydroxyacetophenone N(4)-phenyl semicarbazone reveal insights into the structural and spectral characteristics of these complexes. This research contributes to our understanding of coordination chemistry and the potential applications of these complexes in catalysis and materials science (Sreekanth et al., 2004).
High-Performance Polymers
The development of organosoluble, thermal stable, and hydrophobic polyimides derived from pyrrolidine-containing monomers exemplifies the application of these compounds in creating materials with excellent thermal stability, solubility, and hydrophobicity. Such polymers have potential uses in aerospace, electronics, and coatings due to their superior physical properties (Huang et al., 2017).
Analytical Chemistry
The development of a novel pH probe based on the ratiometric fluorescent properties of a dicyanomethylene-4H-chromene platform, incorporating pyrrolidine, demonstrates the potential of such compounds in sensing and analytical applications. This research opens up new avenues for the development of sensitive and selective probes for environmental monitoring, biological research, and medical diagnostics (Liu et al., 2017).
Direcciones Futuras
Given the versatility of the pyrrolidine scaffold in drug discovery, future research could explore the potential of “1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone” and similar compounds for the treatment of various diseases . Further studies could also investigate the synthesis methods, chemical reactions, physical and chemical properties, and safety profile of this compound.
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, which this compound contains, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Without specific information on “1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone”, it’s difficult to say exactly how it interacts with its targets. The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Pyrrolidine derivatives have been found to have various biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Análisis Bioquímico
Biochemical Properties
Similar compounds with a pyrrolidine ring have been found to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure and functional groups of the compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Propiedades
IUPAC Name |
1-[3-(4-hydroxyphenyl)pyrrolidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17-8-6-15(7-9-17)16-10-11-19(13-16)18(21)12-14-4-2-1-3-5-14/h1-9,16,20H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPCECUHOBQEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=C(C=C2)O)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2563665.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2563666.png)
![N-(4-ethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2563667.png)
![2-chloro-N-{1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B2563668.png)




![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2563677.png)
![3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2563681.png)
![4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2563684.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(4-fluorophenyl)butanamide](/img/structure/B2563686.png)
